6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-24-12-5-2-10(3-6-12)17-21-18(25-22-17)14-9-20-15-7-4-11(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYOIHSKSIGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization
Procedure :
-
Starting Material : N-(4-Methoxyphenyl)-3-chloropropionamide (derived from p-anisidine and 3-chloropropionyl chloride).
-
Cyclization :
Key Data :
Mechanistic Insight :
The Lewis acid (AlCl₃) activates the chloroalkyl chain, enabling electrophilic attack on the activated aromatic ring. The use of DMSO as a solvent suppresses side reactions by stabilizing intermediates.
Oxadiazole Ring Formation (Ring B)
The 1,2,4-oxadiazole moiety is constructed via cyclocondensation between a nitrile and an amidoxime.
Amidoxime Preparation
Procedure :
-
React 4-methoxybenzamide with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
-
Isolate the amidoxime intermediate via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (NMR) | >95% |
Cyclocondensation with Quinolinone Nitrile
Procedure :
-
React 6-fluoro-3-cyano-1,4-dihydroquinolin-4-one with the amidoxime in toluene under reflux (110°C) for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 12 hours |
Side Reactions :
-
Competing formation of 1,3,4-oxadiazole isomers (<5%).
-
Hydrolysis of the nitrile to carboxylic acid under prolonged heating.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines Friedel-Crafts cyclization and oxadiazole formation:
-
React N-(4-methoxyphenyl)-3-chloropropionamide with 4-methoxybenzamidoxime in the presence of AlCl₃ (4 eq.) and DMF at 180°C.
-
Isolate the final product via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
Eliminates nitrile intermediate isolation.
-
Total yield: 60–65%.
Microwave-Assisted Synthesis
Procedure :
-
Perform cyclocondensation in a microwave reactor at 150°C for 30 minutes.
-
Use ZnCl₂ as a Lewis acid catalyst.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 30 minutes |
Challenges and Optimization Strategies
Fluorine Incorporation
The 6-fluoro substituent is introduced via two methods:
-
Early-Stage Fluorination : Use 4-fluoroaniline as the starting material for quinolinone synthesis.
-
Late-Stage Fluorination : Electrophilic fluorination of the quinolinone using Selectfluor® (yield: 50–55%).
Purity Concerns
-
Byproducts : Dimers and trimerized oxadiazole derivatives (3–5% yield).
-
Mitigation : Use high-dilution conditions during cyclocondensation.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| Friedel-Crafts + Oxadiazole | 70% | >98% | 16 hours | Moderate |
| One-Pot Tandem | 65% | 95% | 8 hours | Low |
| Microwave-Assisted | 72% | 97% | 1 hour | High |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack due to electron-deficient nitrogen atoms. Key reactions include:
Hydrolysis
-
Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH) hydrolysis.
-
Outcome : Cleavage of the oxadiazole ring to form a carboxylic acid derivative (e.g., 3-(4-methoxyphenyl)-5-(quinolin-4-one)amide) .
-
Mechanism : Ring-opening via nucleophilic addition of water, followed by tautomerization and decarboxylation.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 6 M HCl | Reflux, 4–6 h | 3-(4-Methoxyphenyl)-5-carbamoylquinoline | 65–70 | |
| 2 M NaOH | 80°C, 2 h | 3-(4-Methoxyphenyl)-5-carboxyquinoline | 55–60 |
Reaction with Hydrazines
-
Conditions : Hydrazine hydrate in ethanol under reflux.
-
Outcome : Conversion of oxadiazole to 1,3,4-triazole via ring contraction .
-
Example :
Electrophilic Aromatic Substitution on the Quinoline Core
The quinoline ring undergoes electrophilic substitution, primarily at positions 5 and 7 due to fluorine’s meta-directing effect:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Outcome : Introduction of nitro groups at C5 or C7 positions.
| Reagent | Position Substituted | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | C5 | 5-Nitro-6-fluoro-quinolin-4-one | 45–50 |
Halogenation
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl substituent participates in demethylation and coupling reactions:
Demethylation
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
-
Outcome : Cross-coupling with aryl boronic acids to modify the phenyl ring .
Cycloaddition Reactions
The oxadiazole ring acts as a dienophile in Diels–Alder reactions:
| Diene | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct (fused quinoline-oxazine) | 30–35 |
Fluorine-Specific Reactivity
The C6 fluorine atom undergoes nucleophilic aromatic substitution under harsh conditions:
Displacement with Amines
Key Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess broad-spectrum activity against various bacterial strains and fungi. The presence of the methoxy group enhances lipophilicity, potentially improving membrane penetration and bioavailability .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A recent study highlighted its efficacy against breast cancer cell lines (MCF-7), demonstrating a dose-dependent reduction in cell viability .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In vivo studies have shown that it can significantly reduce edema in animal models .
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor sizes compared to controls .
- Infection Control : A study on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of resistant bacterial strains, providing a potential alternative for treating infections that do not respond to conventional antibiotics .
Mechanism of Action
The mechanism of action of 6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Oxadiazole Substituents: The target compound’s 4-methoxyphenyl group enhances polarity compared to the 4-methylphenyl () or pyridinyl () groups.
Quinolinone Core Modifications: Position 1: The ethyl group () and benzyl-fluorophenyl group () increase steric bulk and lipophilicity compared to the unsubstituted hydrogen in the target compound. This may affect membrane permeability and metabolic stability . Position 6: Fluorine substitution (common in all three compounds) likely enhances metabolic resistance and modulates electronic effects on the aromatic system.
Molecular Weight and Size :
- The target compound (388 Da) is smaller than ’s derivative (439.5 Da), primarily due to the absence of bulky alkyl/aryl groups at position 1. Lower molecular weight may improve bioavailability but reduce target specificity.
Synthetic Considerations: Oxadiazole rings are typically synthesized via cyclization of acylthiosemicarbazides or through Huisgen reactions, as seen in triazole derivatives (). Modifications to the quinolinone core (e.g., fluorination, alkylation) require precise halogenation or alkylation protocols.
Biological Activity
6-Fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core substituted with a fluorine atom and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 342.33 g/mol.
Key Structural Features:
- Fluorine Substitution: Enhances lipophilicity and may improve biological activity.
- Oxadiazole Ring: Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 6.8 | Inhibition of cell cycle progression |
| HeLa | 4.5 | Activation of caspase pathways |
Source: In vitro studies conducted in .
The anticancer activity of this compound is attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest: It causes G2/M phase arrest, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in cancer cells.
Study on Breast Cancer
A study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers such as Annexin V and propidium iodide staining.
Study on Lung Cancer
Another study focused on A549 lung cancer cells showed that the compound inhibited migration and invasion capabilities by downregulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. The half-life is estimated to be around 6 hours, allowing for potential therapeutic applications with appropriate dosing schedules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of heterocyclic compounds like this quinolin-4-one derivative often involves multi-step reactions, such as cyclocondensation of fluorinated precursors with oxadiazole intermediates. Reaction parameters (e.g., temperature, solvent polarity, and catalyst use) should be systematically tested using Design of Experiments (DoE) to optimize yield. For example, microwave-assisted synthesis may reduce reaction time while improving regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight and structural motifs. For the oxadiazole and quinolinone moieties, compare experimental NMR shifts (e.g., aromatic protons at δ 6.0–8.5 ppm) with computational predictions (DFT calculations) to validate assignments. IR spectroscopy can confirm functional groups like C=O stretches (~1650–1750 cm) .
Q. How does the compound’s solubility profile in various solvents affect its applicability in biological assays?
- Methodological Answer : Use the shake-flask method or HPLC-based solubility assays to quantify solubility in DMSO, aqueous buffers, and ethanol. Adjust co-solvents (e.g., PEG-400) to mimic physiological conditions. Poor solubility may necessitate prodrug design or nanoformulation strategies .
Q. What are the key considerations for ensuring stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the oxadiazole ring) can be identified via LC-MS. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets like neurotransmitter receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., GABA or serotonin receptors). Validate predictions with in vitro binding assays (radioligand displacement) and correlate computed binding energies (ΔG) with IC values. Adjust substituents (e.g., methoxyphenyl group) to enhance affinity .
Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?
- Methodological Answer : Use OECD 301/307 guidelines to assess aerobic/anaerobic biodegradation in soil/water systems. Employ LC-MS/MS to track degradation products (e.g., fluoroquinoline fragments). Combine with ecotoxicity assays (Daphnia magna) to evaluate ecological risks .
Q. How can SAR studies guide structural modifications to enhance therapeutic potential?
- Methodological Answer : Synthesize analogs with variations in the oxadiazole (e.g., electron-withdrawing groups) or quinolinone (e.g., halogen substitution) moieties. Test in vitro potency (e.g., enzyme inhibition) and ADMET properties. Use 3D-QSAR models to prioritize candidates with balanced lipophilicity (clogP 2–4) and low cytotoxicity .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity (>95% by HPLC). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects on membrane permeability). Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
